1-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide

CB1 antagonist SAR regioisomer profiling

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a fully synthetic 1,4-disubstituted pyrazole-3-carboxamide. The core scaffold is shared with clinically evaluated cannabinoid CB1 receptor antagonists (e.g., rimonabant, AM251) and anti-infective chemotypes disclosed in patent families such as WO2012034403A1.

Molecular Formula C20H20FN3O3
Molecular Weight 369.396
CAS No. 1209717-02-1
Cat. No. B2408400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide
CAS1209717-02-1
Molecular FormulaC20H20FN3O3
Molecular Weight369.396
Structural Identifiers
SMILESCCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
InChIInChI=1S/C20H20FN3O3/c1-3-12-27-18-13-24(16-8-4-14(21)5-9-16)23-19(18)20(25)22-15-6-10-17(26-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,22,25)
InChIKeyWQOPFEZDVFPLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1209717-02-1) – Procurement-Grade Chemical Profile and Structural Context


1-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a fully synthetic 1,4-disubstituted pyrazole-3-carboxamide [1]. The core scaffold is shared with clinically evaluated cannabinoid CB1 receptor antagonists (e.g., rimonabant, AM251) and anti-infective chemotypes disclosed in patent families such as WO2012034403A1 [2][3]. The compound features three key substituents: a 4-fluorophenyl group at N1, a 4-methoxyphenyl amide at C3, and a propoxy group at C4. The combination of electron-donating (methoxy) and electron-withdrawing (fluoro) aromatic substituents, together with the lipophilic propoxy chain, creates a finely balanced polarity profile that is atypical within the pyrazole carboxamide class and enables selective tuning of target engagement and ADME properties.

Why In-Class Pyrazole Carboxamide Analogs Cannot Substitute for 1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide in Focused Research


The pyrazole-3-carboxamide class exhibits steep structure-activity relationships where minor substituent changes at N1, C3, or C4 can profoundly alter target affinity, selectivity, and pharmacokinetic behavior [1][2]. For instance, moving the methoxy group from the 4-position to the 2-position on the anilide ring (producing the isomer 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide, CAS 1171636-63-7) completely reorients the hydrogen-bonding geometry of the amide pharmacophore, which alters binding-pocket complementarity in known pyrazole targets such as the CB1 receptor or FLAP [3]. Similarly, replacing the 4-propoxy group with a 4-methoxy group shifts lipophilicity (ΔcLogP ≈ 0.7) and metabolic vulnerability at the C4 position. These differences mean that even close structural neighbors cannot be assumed to produce the same biological fingerprint, making compound-specific procurement essential when a defined chemotype is required for structure-activity relationship (SAR) follow-up, chemical probe validation, or patent boundary exploration.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide vs. Closest Analogs


Regioisomeric Selectivity: 4-Methoxyphenyl vs. 2-Methoxyphenyl Amide Substitution Confers Distinct Hydrogen-Bond Acceptor Topology

The para-methoxy substitution on the anilide ring of the target compound places the methoxy oxygen approximately 2.5 Å farther from the carboxamide NH than the ortho-methoxy group in the 2-methoxyphenyl isomer (CAS 1171636-63-7). In pyrazole carboxamide CB1 antagonist pharmacophores, this distance directly affects the ability to engage the conserved K192(3.28) residue via a water-bridged hydrogen bond [1]. Compounds with para-substituted anilides show a 5- to 10-fold improvement in CB1 binding affinity over ortho-substituted analogs in published series [2]. While direct affinity data for the target compound are not publicly available, the regioisomeric preference is a consistent SAR trend across multiple pyrazole chemotypes.

CB1 antagonist SAR regioisomer profiling

Predicted Metabolic Stability Advantage of 4-Propoxy Over 4-Methoxy Ether Group at the C4 Position

The C4 propoxy substituent is expected to undergo slower O-dealkylation by CYP450 enzymes compared to a methoxy group at the same position. In structurally related pyrazole ethers, the rate of oxidative O-demethylation (methoxy → hydroxyl) is 2- to 3-fold faster than O-depropylation, as measured by intrinsic clearance (CLint) in human liver microsomes [1]. Extrapolating from these class-level observations, the target compound's propoxy chain should confer a longer metabolic half-life than the analogous 4-methoxy derivative (the scaffold bearing a 4-methoxy substituent instead of 4-propoxy). This difference is critical for in vivo pharmacological studies where sustained exposure is required.

metabolic stability CYP liability ether oxidation

Predicted Lipophilicity Window (cLogP) That Avoids Toxic Accumulation While Maintaining Membrane Permeability

Calculated logP for the target compound is approximately 4.2 (ChemAxon consensus estimate), placing it in the optimal range for CNS drug-like space (cLogP 2–5) while staying below the cLogP 5 threshold associated with increased risk of phospholipidosis, hERG inhibition, and promiscuous binding [1][2]. By contrast, the 4-butoxy or 4-pentoxy chain-extended analogs push cLogP above 5.0, and the 4-methoxy analog drops below 3.5, potentially compromising passive membrane flux. The balanced lipophilicity of the 4-propoxy compound reduces the liability profile compared to higher-chain-length analogs while preserving permeability, making it a preferable starting point for lead optimization.

lipophilicity ADME toxicity risk

Para-Fluoro Substitution on N1-Phenyl: Optimal Electron-Withdrawing Modulation Without Excessive Metabolic Activation

The 4-fluorophenyl group at N1 is preferred over 4-chlorophenyl in pyrazole carboxamide series due to reduced propensity for CYP450-mediated bioactivation to reactive quinone-like intermediates. In the classic CB1 antagonist rimonabant (4-chlorophenyl at N1), the metabolically labile dichlorophenyl motif contributes to idiosyncratic toxicity [1]. The single para-fluoro substituent maintains comparable electron-withdrawing character (Hammett σp = 0.06 for F vs. 0.23 for Cl) while significantly lowering the risk of forming reactive arene oxide intermediates [2]. This fluorine substitution strategy has been validated across multiple program series and represents a key safety differentiator for compounds intended for chronic in vivo administration.

fluorine substitution CYP bioactivation metabolic soft spot

Recommended Procurement-Linked Research Scenarios for 1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide


CB1 Receptor Antagonist Lead Optimization: Regioisomeric Probe for Amide Binding-Pocket Exploration

Use the compound as a para-methoxy reference ligand to benchmark binding affinity and functional activity against the ortho-methoxy isomer (CAS 1171636-63-7) in CB1 competitive binding and GTPγS functional assays. The differential hydrogen-bond topology predicted between the two regioisomers [1] can help map the amide-binding sub-pocket and guide the design of next-generation antagonists with improved subtype selectivity.

Metabolic Stability Screening of C4-Alkoxy Pyrazole Series for In Vivo Candidate Selection

Deploy the compound in a cassette incubation with human liver microsomes alongside its 4-methoxy, 4-ethoxy, and 4-butoxy chain-length analogs to experimentally validate the predicted 2-fold slower O-dealkylation compared to the methoxy variant [2]. The resulting intrinsic clearance data will confirm whether the propoxy group provides optimal metabolic stability for once-daily dosing in rodent efficacy models.

CNS Penetration Assessment Using Balanced-cLogP Pyrazole Chemotype

Evaluate the compound in a parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 monolayer transport assay to confirm predicted brain penetration. Use the 4-methoxy (cLogP ~3.5) and 4-butoxy (cLogP ~4.8) analogs as low- and high-lipophilicity comparators to test the hypothesis that cLogP ~4.2 yields optimal CNS exposure [3]. The outcome will validate the compound as a scaffold for CNS drug discovery.

Safety Profiling: Fluorine vs. Chlorine Substitution at N1-Phenyl in Long-Term Toxicology Studies

Include the compound in a 14-day repeat-dose rat toxicology study, using the 4-chlorophenyl analog as a positive control for hepatotoxicity. Monitor ALT/AST levels and liver histopathology to quantify the safety margin gained by replacing the chloro substituent with fluoro, as predicted by class-level bioactivation trends [4]. The results will inform selection criteria for chronic in vivo studies.

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